molecular formula C15H14ClF3N2O3S B1452871 N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-methylbenzenesulfonamide CAS No. 1092344-09-6

N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-methylbenzenesulfonamide

Cat. No.: B1452871
CAS No.: 1092344-09-6
M. Wt: 394.8 g/mol
InChI Key: GLFDUCHOMQPUPH-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains trifluoromethyl (-CF3) and chloro (-Cl) functional groups, which can significantly alter its chemical and physical properties .


Synthesis Analysis

The synthesis of such compounds often involves the use of palladium-catalyzed reactions . For instance, the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a related compound, has been reported to involve palladium-catalyzed monoalkoxycarbonylation .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with a trifluoromethyl group at the 5-position and a chloro group at the 3-position. An ethyl chain is attached to the 2-position of the pyridine ring via an oxygen atom, and this ethyl chain is further substituted with a 2-methylbenzenesulfonamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the electron-withdrawing nature of the trifluoromethyl and chloro groups, which can activate the pyridine ring towards electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of electronegative atoms like fluorine and chlorine would increase its polarity, potentially affecting its solubility in different solvents. The trifluoromethyl group could also increase the compound’s lipophilicity, which might influence its absorption and distribution in biological systems .

Properties

IUPAC Name

N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethyl]-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClF3N2O3S/c1-10-4-2-3-5-13(10)25(22,23)21-6-7-24-14-12(16)8-11(9-20-14)15(17,18)19/h2-5,8-9,21H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFDUCHOMQPUPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NCCOC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-methylbenzenesulfonamide
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N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-methylbenzenesulfonamide
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N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-methylbenzenesulfonamide
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N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-methylbenzenesulfonamide
Reactant of Route 5
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N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-methylbenzenesulfonamide
Reactant of Route 6
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N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-methylbenzenesulfonamide

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